molecular formula C7H16N2 B13236972 Cycloheptane-1,2-diamine

Cycloheptane-1,2-diamine

Cat. No.: B13236972
M. Wt: 128.22 g/mol
InChI Key: DBBUVLSRTWYISN-UHFFFAOYSA-N
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Description

Cycloheptane-1,2-diamine (CAS 98433-04-6) is a chiral diamine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This chemical is offered for research applications, particularly in the field of asymmetric synthesis where chiral diamines serve as valuable precursors for ligands and catalysts . Chiral 1,2-diamines are recognized as privileged structures in medicinal chemistry and drug discovery, found in biologically active compounds and commercial drugs . While the related cyclohexane-1,2-diamine is a well-established, cheap, and readily available chiral auxiliary used extensively in various asymmetric transformations , the seven-membered ring of this compound may confer distinct steric and electronic properties, offering researchers an alternative scaffold for developing novel synthetic tools . The (1S,2S)-stereoisomer of this diamine is available for enantioselective research applications . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as the dihydrochloride salt form has associated hazard statements . For handling and storage, please refer to the associated Safety Data Sheet.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

cycloheptane-1,2-diamine

InChI

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2

InChI Key

DBBUVLSRTWYISN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)N)N

Origin of Product

United States

Preparation Methods

Reduction of Cycloheptanone

One of the primary synthetic routes to this compound involves the reduction of cycloheptanone derivatives. This method typically proceeds via the following steps:

  • Starting Material: Cycloheptanone or its derivatives.
  • Reaction: Reductive amination or catalytic hydrogenation in the presence of ammonia or amine sources.
  • Catalysts: Transition metal catalysts such as Raney nickel, palladium on carbon, or chiral catalysts for enantioselective synthesis.
  • Conditions: Elevated pressures of hydrogen gas, temperatures ranging from ambient to moderate heat, and solvents like ethanol or methanol.

This approach allows the introduction of amino groups at the 1 and 2 positions on the cycloheptane ring, yielding this compound or its dihydrochloride salt after subsequent acid treatment.

Catalytic Hydrogenation of Cycloheptene Derivatives

Another effective preparation method is the catalytic hydrogenation of cycloheptene derivatives, particularly when chiral catalysts are employed to produce enantiomerically enriched this compound dihydrochloride. Key features include:

  • Starting Material: Cycloheptene or substituted cycloheptene.
  • Catalysts: Chiral metal complexes that induce stereoselectivity.
  • Hydrogen Source: Molecular hydrogen under pressure.
  • Solvents: Ethanol or methanol.
  • Outcome: High stereoselectivity for specific enantiomers such as (1R,2S)-cycloheptane-1,2-diamine dihydrochloride.

This method is favored for producing chiral diamines useful in asymmetric catalysis and pharmaceutical synthesis.

Synthetic Routes from Cycloheptane Derivatives

This compound can also be synthesized by functional group transformations on cycloheptane derivatives, including:

These routes often require careful control of reaction conditions to prevent side reactions and to achieve high regio- and stereoselectivity.

Purification and Characterization

Purification Techniques

  • Salt Formation: Conversion to dihydrochloride salts to improve crystallinity and facilitate purification.
  • Chromatography: Silica gel chromatography using solvent gradients such as petroleum ether/ethyl acetate or dichloromethane/methanol for high-purity isolation.
  • Recrystallization: From suitable solvents to enhance purity.

Characterization Methods

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Conditions Yield (%) Stereoselectivity Notes
Reduction of Cycloheptanone Cycloheptanone Raney Ni, H2, EtOH, moderate temp 70-85 Racemic or mixture Simple setup, moderate stereoselectivity
Catalytic Hydrogenation of Cycloheptene Cycloheptene Chiral metal catalyst, H2, EtOH, pressurized 65-90 High (e.g., >95% ee) Preferred for chiral diamines
Functional Group Transformation Halogenated cycloheptane NH3 or amine, controlled temp 50-75 Variable Requires careful control

Research Findings and Applications

  • This compound dihydrochloride is widely used as a building block in organic synthesis and as a ligand in asymmetric catalysis due to its chiral nature.
  • Studies show that the chiral diamine interacts with enzymes and receptors, influencing biological activity, which is valuable in drug development.
  • The compound's stereochemistry is critical for its function in catalysis and molecular recognition.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloheptane-1,2-dione.

    Reduction: Reduction of this compound can yield cycloheptane.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cycloheptane-1,2-diamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Cycloheptane-1,2-dione.

    Reduction: Cycloheptane.

    Substitution: N-alkyl or N-acyl cycloheptane-1,2-diamines.

Scientific Research Applications

Cycloheptane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of cycloheptane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Ring Size CAS Number Key Characteristics
Ethane-1,2-diamine C₂H₈N₂ 60.10 g/mol N/A 107-15-3 Linear structure; high solubility in water; used as a chelating agent .
Cyclopentane-1,2-diamine C₅H₁₂N₂ 100.16 g/mol 5-membered 41330-23-8 Moderate ring strain; enantioselective synthesis challenges; renewed interest in ligands .
Cyclohexane-1,2-diamine C₆H₁₄N₂ 114.19 g/mol 6-membered 694-83-7 Rigid chair conformation; widely used in chiral ligands and catalysis .
Cycloheptane-1,2-diamine C₇H₁₄N₂ ~128.21 g/mol* 7-membered Not explicitly provided Hypothesized increased flexibility; potential for novel coordination geometries.

*Estimated based on homologous series.

Stability and Reactivity

  • Ethane-1,2-diamine : Prone to oxidation, especially under alkaline conditions (pH 9–11), forming imine intermediates .
  • Cyclopentane-1,2-diamine : Sensitive to racemization and decomposition; stabilized via N-protection .
  • Cyclohexane-1,2-diamine : High thermal and chemical stability due to chair conformation; resistant to ring-opening .
  • This compound : Expected intermediate stability; larger ring size may reduce strain but increase susceptibility to conformational isomerism.

Challenges and Limitations

  • Cyclopentane-1,2-diamine: Non-commercial availability and synthesis complexity historically hindered use .
  • Cyclohexane-1,2-diamine: Limited flexibility for certain coordination geometries.
  • This compound : Likely higher synthetic cost and scarcity of stability/toxicity data .

Biological Activity

Cycloheptane-1,2-diamine, a cyclic diamine with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exists in two stereoisomeric forms: cis and trans. The compound's structure allows it to participate in various biochemical interactions due to the presence of two amino groups that can engage in hydrogen bonding and other interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Interaction : The compound can inhibit or activate certain enzymes by fitting into their active sites. This interaction can lead to modulation of enzyme activity, affecting metabolic pathways and cellular functions.
  • Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling processes. This modulation can result in altered physiological responses depending on the receptor type involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : In vitro studies have shown that this compound derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this diamine have demonstrated comparable efficacy to established chemotherapeutic agents .
  • Chiral Ligand Applications : The compound serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions crucial for synthesizing pharmaceuticals . Its ability to stabilize metal complexes enhances catalytic efficiency and selectivity.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
Investigated the interaction of this compound with enzymes and receptors; reported significant modulation of enzyme activity.
Examined antiproliferative effects on RAW 264.7 cells; some derivatives showed stronger activity than standard chemotherapeutics.
Evaluated the use of this compound as a chiral ligand; demonstrated improved enantioselectivity in catalytic reactions.

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